(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide
Description
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with an allyl group at position 3, a sulfamoyl (SO₂NH₂) moiety at position 6, and a 4-(methylsulfonyl)benzamide group. The Z-configuration denotes the spatial arrangement of substituents around the imine bond (C=N), which influences its reactivity and biological interactions.
Properties
IUPAC Name |
4-methylsulfonyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S3/c1-3-10-21-15-9-8-14(29(19,25)26)11-16(15)27-18(21)20-17(22)12-4-6-13(7-5-12)28(2,23)24/h3-9,11H,1,10H2,2H3,(H2,19,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCILSTVPCTHEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor applications. The unique structural features, including a thiazole ring and sulfonamide moiety, contribute to its pharmacological properties.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 419.5 g/mol. Its structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₃S₃ |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 887202-55-3 |
Antitumor Activity
Recent studies have indicated that compounds with similar structural characteristics to this compound exhibit significant antitumor properties. For instance, benzothiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
A comparative study on related compounds demonstrated IC50 values ranging from 1.30 μM to 6.75 μM against different tumor cell lines, suggesting that modifications in the molecular structure can enhance antitumor efficacy .
Antimicrobial Activity
The sulfonamide group present in the compound is known for its antibacterial properties. Compounds with similar sulfonamide functionalities have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies utilizing broth microdilution methods revealed that certain derivatives exhibit promising antibacterial activity against Escherichia coli and Staphylococcus aureus .
Case Studies
-
Antitumor Efficacy in Lung Cancer Models :
- Study Design : The compound was tested on A549, HCC827, and NCI-H358 lung cancer cell lines using MTS cytotoxicity assays.
- Results : The compound demonstrated significant inhibition of cell proliferation with varying IC50 values across different assays, indicating its potential as an antitumor agent.
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Antimicrobial Testing :
- Methodology : Broth microdilution tests were conducted following CLSI guidelines.
- Findings : The compound showed notable activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating effective antibacterial properties.
While specific mechanisms for this compound are not fully elucidated, related compounds have been documented to interact with DNA, leading to disruption of cellular processes essential for tumor growth and bacterial survival . The presence of the thiazole ring may facilitate binding within the minor groove of DNA, enhancing its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound shares structural similarities with benzamide-thiadiazole and benzothiazole derivatives reported in the literature. Key comparisons include:
Table 1: Core Structures and Substituents
Key Observations :
- The target compound’s benzo[d]thiazole core differs from the [1,3,4]-thiadiazole in analogs like 8a , which may alter electronic properties and binding affinity.
- Sulfamoyl (SO₂NH₂) and methylsulfonyl (SO₂Me) groups in the target compound are electron-withdrawing, influencing solubility and metabolic stability compared to methoxy or acetyl substituents in analogs .
Key Observations :
- The target compound’s synthesis may follow similar enaminone cyclization pathways, though its allyl and sulfamoyl groups could necessitate modified conditions (e.g., temperature, catalysts) .
- Yields for analogs like 8a–c consistently reach 80%, suggesting efficient protocols for benzamide-thiadiazole hybrids .
Physicochemical Properties
Spectroscopic data and elemental analysis provide insights into purity and structural integrity.
Table 3: Spectral and Analytical Data
Key Observations :
Functional Group Impact on Bioactivity (Hypothetical)
- Sulfamoyl vs. Methylsulfonyl : Sulfamoyl groups (target) may enhance hydrogen bonding with enzyme active sites compared to methylsulfonyl’s steric bulk .
- Allyl vs. Phenyl : The allyl group’s unsaturated bond could confer reactivity in covalent binding or metabolic oxidation, unlike inert phenyl groups in 8a .
Notes
Stereochemical Specificity : The Z-configuration in the target compound is critical for its activity, whereas analogs in –2 lack explicit stereochemical descriptions .
Contradictions in Substituent Effects : ’s compound uses a methoxy group for solubility, whereas the target’s sulfamoyl may prioritize target engagement over bioavailability .
Synthesis Gaps : The target’s allyl group may require protective strategies (e.g., inert atmosphere) to prevent polymerization, unlike straightforward aryl substitutions in analogs .
Q & A
Q. What are the standard synthetic routes for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide?
The compound is synthesized via multi-step organic reactions. Key steps include:
- Thiazole Core Formation : Cyclization of 2-aminobenzenethiol derivatives under controlled pH and temperature .
- Allylation : Introduction of the allyl group using allyl halides or allylation reagents in polar aprotic solvents (e.g., DMF) .
- Sulfamoylation : Reaction with sulfamoyl chloride to introduce the sulfonamide group, requiring anhydrous conditions . Purification involves column chromatography or HPLC, with yields optimized by adjusting reaction time and solvent systems .
Q. Which spectroscopic and chromatographic methods are used to confirm structural identity and purity?
- NMR Spectroscopy : 1H and 13C NMR validate hydrogen/carbon environments and connectivity, with chemical shifts confirming sulfonamide (δ 3.1–3.3 ppm) and thiazole (δ 7.2–7.8 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 366.44 (C₁₅H₁₈N₂O₄S₂) .
- HPLC : Purity >95% is achieved using reverse-phase C18 columns with UV detection at 254 nm .
Q. What functional groups contribute to its hypothesized biological activity?
Critical groups include:
- Sulfonamide (-SO₂NH₂) : Potential enzyme inhibition (e.g., carbonic anhydrase) via zinc-binding motifs .
- Thiazole Ring : Enhances aromatic interactions with biological targets, improving binding affinity .
- Allyl Group : Modulates lipophilicity and reactivity for targeted delivery .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis, particularly for stereoselective Z-isomer formation?
- Temperature Control : Lower temperatures (0–5°C) favor Z-isomer stability by reducing thermal isomerization .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates and improve regioselectivity .
- Inert Atmosphere : Prevents oxidation of sulfur-containing moieties during sulfamoylation . Progress is monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Q. What strategies address contradictions in reported biological activities across studies?
Discrepancies may arise from:
- Purity Variations : Impurities >5% can skew bioassay results; rigorous HPLC validation is recommended .
- Assay Conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times to ensure reproducibility .
- Structural Isomerism : Confirm Z/E isomer ratios via NOESY NMR to rule out confounding effects .
Q. How can computational methods predict the compound’s mechanism of action?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like carbonic anhydrase IX (PDB ID: 3IAI), with binding energies < -8 kcal/mol indicating strong inhibition .
- Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories, highlighting key residues (e.g., His94, Glu117) for mutagenesis studies .
Q. What structure-activity relationship (SAR) strategies improve potency in derivative design?
- Sulfonamide Modifications : Replace methylsulfonyl with morpholinosulfonyl to enhance solubility and bioavailability .
- Allyl Substitution : Introduce propargyl groups (C≡C) for click chemistry functionalization, improving target specificity .
- Thiazole Ring Fluorination : Increases metabolic stability and membrane permeability .
Data Analysis and Methodological Considerations
Q. How should researchers analyze conflicting data on enzymatic inhibition IC50 values?
- Dose-Response Curves : Use GraphPad Prism for non-linear regression to calculate IC50, ensuring triplicate replicates .
- Enzyme Source Variability : Compare recombinant vs. tissue-extracted enzymes; recombinant systems minimize off-target effects .
- Positive Controls : Include acetazolamide (carbonic anhydrase inhibitor) to validate assay conditions .
Q. What experimental designs validate the compound’s stability under physiological conditions?
Q. How can researchers differentiate between on-target and off-target effects in cellular assays?
- CRISPR Knockout Models : Delete putative targets (e.g., CAIX) in cell lines to assess activity loss .
- Proteome Profiling : SILAC-based mass spectrometry identifies off-target protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
